

In silico ADMET prediction for Brucine versus Brucine N-oxide

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Compound of Interest

Compound Name: *Brucine dihydrate*

Cat. No.: *B1147078*

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In Silico ADMET Showdown: Brucine vs. Brucine N-oxide

A comparative guide for researchers and drug development professionals on the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the alkaloid brucine and its metabolite, brucine N-oxide. This guide synthesizes in silico prediction data to offer a comparative analysis, aiding in the early-stage assessment of these compounds in drug discovery and development.

Brucine, a toxic alkaloid found in the seeds of *Strychnos nux-vomica*, is known for its wide range of pharmacological effects, including analgesic and anti-inflammatory properties.^{[1][2][3]} Its clinical application, however, is hampered by its narrow therapeutic window and significant toxicity.^[4] Brucine N-oxide is a major metabolite of brucine, and it has been suggested that the N-oxidation of brucine could be a detoxification pathway.^[2] Understanding the ADMET properties of both compounds is crucial for evaluating their potential as therapeutic agents. In silico ADMET prediction offers a rapid and cost-effective method to assess these properties in the early stages of drug development.^{[5][6]}

Comparative Analysis of Predicted ADMET Properties

A comparative study utilizing the ADMETlab 2.0 platform provides in silico predictions for various ADMET-related properties of brucine and brucine N-oxide.^[2] The key findings from this

predictive analysis are summarized in the table below.

Property Category	Parameter	Brucine	Brucine N-oxide	Interpretation
Physicochemical Properties	Molecular Weight	394.47 g/mol	410.47 g/mol	Both are relatively small molecules.
LogP	2.16	1.18	Brucine is more lipophilic than Brucine N-oxide.	
Solubility (logS)	-3.12	-2.13	Brucine N-oxide is predicted to be more soluble in water.	
Absorption	Caco-2 Permeability	Positive	Positive	Both are predicted to have good intestinal permeability.
Human Intestinal Absorption	Positive	Positive	Both are likely to be well-absorbed from the gut.	
Distribution	Blood-Brain Barrier (BBB) Penetration	Positive	Negative	Brucine is predicted to cross the BBB, while Brucine N-oxide is not.
P-glycoprotein (P-gp) Substrate	Yes	No	Brucine is a substrate of the P-gp efflux pump, which could limit its distribution.	
Metabolism	CYP2D6 Substrate	Yes	No	Brucine is likely metabolized by

the CYP2D6 enzyme.

CYP3A4 Substrate	Yes	No	Brucine is also predicted to be a substrate for CYP3A4.
Excretion	Renal Organic Cation Transporter (OCT2)	Inhibitor	Brucine may interfere with the excretion of other drugs via OCT2.
Toxicity	Human Ether-a-go-go-Related Gene (hERG) Inhibition	Weak Inhibitor	Brucine poses a low risk of cardiotoxicity related to hERG inhibition.
Human Hepatotoxicity (H-HT)	Positive	Positive	Both compounds are predicted to have the potential for liver toxicity. [1] [2] [3]
Ames Mutagenicity	Negative	Negative	Neither compound is predicted to be mutagenic.
Oral Acute Toxicity (LD50)	Category III	Category III	Both compounds are classified as having similar oral acute toxicity.

Key In Silico ADMET Insights

The in silico predictions highlight significant differences in the ADMET profiles of brucine and brucine N-oxide. The lower lipophilicity and higher water solubility of brucine N-oxide suggest

potentially different pharmacokinetic behaviors compared to its parent compound.

A critical finding is the predicted difference in blood-brain barrier penetration. Brucine is predicted to cross the BBB, which is consistent with its known neurotoxic effects.^[7] In contrast, brucine N-oxide is not predicted to penetrate the central nervous system, suggesting a potentially lower risk of neurotoxicity.

Regarding metabolism, brucine is predicted to be a substrate for major cytochrome P450 enzymes, CYP2D6 and CYP3A4, indicating its susceptibility to drug-drug interactions.^[1] Brucine N-oxide is not predicted to be a substrate for these enzymes.

While both compounds are predicted to have the potential for hepatotoxicity, some studies suggest that brucine may have a stronger hepatotoxic effect than brucine N-oxide.^{[1][2][3]} Experimental verification in a zebrafish model has shown that brucine induces dose-dependent hepatotoxicity.^{[2][3]}

Experimental Protocols

In Silico ADMET Prediction Methodology

The ADMET properties of brucine and brucine N-oxide were predicted using the ADMETlab 2.0 web-based platform.^[2] This platform utilizes a large, curated database of chemical structures and their corresponding experimental ADMET data to build predictive computational models.

The general workflow for in silico ADMET prediction using a platform like ADMETlab 2.0 is as follows:

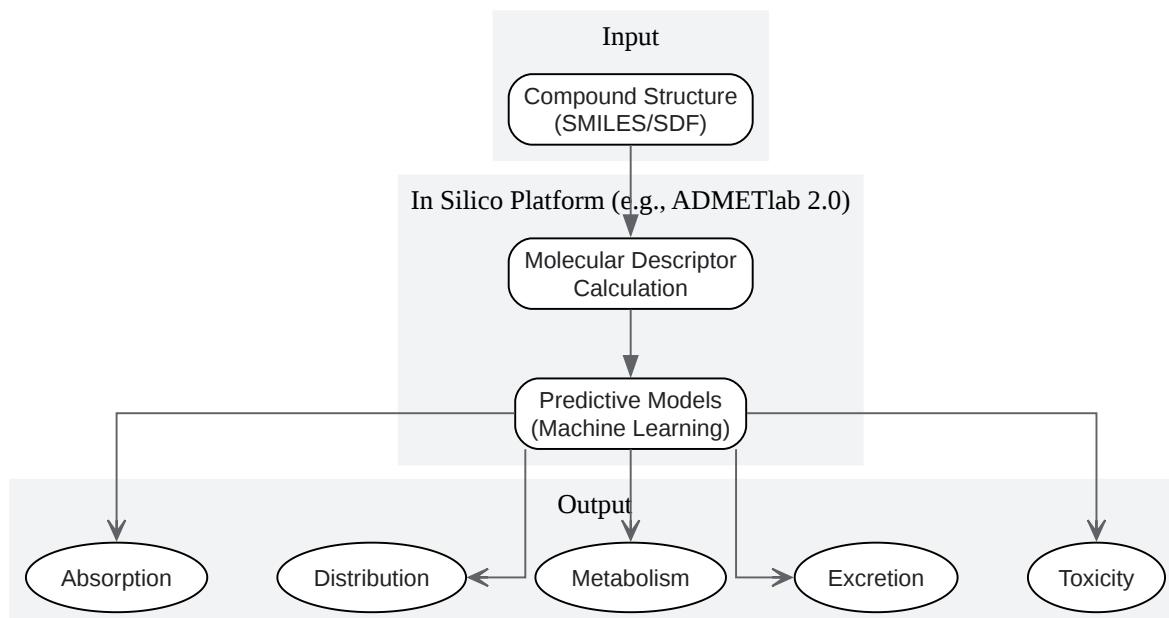
- **Input:** The chemical structures of the compounds of interest (brucine and brucine N-oxide) are provided as input, typically in a standard format like SMILES (Simplified Molecular Input Line Entry System).
- **Descriptor Calculation:** The platform calculates a wide range of molecular descriptors for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules.
- **Model Prediction:** The calculated descriptors are then fed into pre-built machine learning models. These models have been trained on extensive datasets to recognize the

relationships between molecular structure and specific ADMET properties.

- Output: The platform generates predictions for a comprehensive set of ADMET endpoints, including physicochemical properties, absorption, distribution, metabolism, excretion, and various toxicity endpoints.^[2] The output is often presented in a tabular format with qualitative (e.g., positive/negative) and quantitative (e.g., predicted values) results.

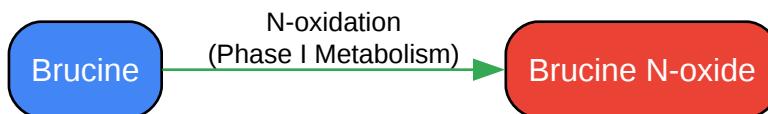
Visualizing the In Silico ADMET Workflow and Metabolic Relationship

To better illustrate the processes involved, the following diagrams were generated using the DOT language.



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Caption: Workflow of an in silico ADMET prediction process.



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Caption: Metabolic conversion of Brucine to Brucine N-oxide.

Conclusion

The in silico ADMET predictions provide valuable insights into the potential pharmacokinetic and toxicological differences between brucine and its N-oxide metabolite. Brucine N-oxide appears to have a more favorable ADMET profile, with predicted lower lipophilicity, lack of BBB penetration, and reduced interaction with key metabolic enzymes compared to brucine. While both compounds show a potential for hepatotoxicity, the overall in silico data suggests that the N-oxidation of brucine may lead to a less toxic compound with a different disposition in the body. These computational findings underscore the importance of considering metabolites in drug development and provide a strong rationale for further experimental investigation into the pharmacological and toxicological profiles of brucine N-oxide.

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